molecular formula C14H17ClN4 B2827241 Imiquimod hydrochloride

Imiquimod hydrochloride

Cat. No.: B2827241
M. Wt: 276.76 g/mol
InChI Key: RGKLRAHQVIHCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imiquimod Hydrochloride is an immune response modifier that acts as a toll-like receptor 7 agonist. It is commonly used topically to treat warts on the skin of the genital and anal areas, actinic keratoses, and certain types of skin cancer such as superficial basal cell carcinoma . This compound is known for its ability to stimulate the body’s immune system to fight against viral infections and cancerous cells.

Mechanism of Action

Target of Action

Imiquimod hydrochloride primarily targets Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the immune system, commonly involved in pathogen recognition . It is found on certain immune cells and plays a significant role in the body’s innate and acquired immune responses .

Mode of Action

This compound interacts with its target, TLR7, leading to a series of immunological reactions . It acts as an agonist of TLR7, stimulating the production of cytokines within the lesion it is applied to . This interaction results in the activation of nuclear factor-kappa B (NF-κB), leading to the induction of pro-inflammatory cytokines, chemokines, and other mediators . This process eventually leads to the activation of antigen-presenting cells and other components of innate immunity, mounting a profound T-helper (Th1)-weighted antitumoral cellular immune response .

Biochemical Pathways

The major biological effects of imiquimod are mediated through its agonistic activity towards TLR7 and TLR8, leading to the activation of NF-κB . This results in the induction of pro-inflammatory cytokines, chemokines, and other mediators, leading to the activation of antigen-presenting cells and other components of innate immunity . Moreover, independent of TLR7 and TLR8, imiquimod appears to interfere with adenosine receptor signaling pathways, and the compound causes receptor-independent reduction of adenylyl cyclase activity .

Pharmacokinetics

It is known that imiquimod is commonly used topically to treat various skin conditions . Its relatively small size and hydrophobicity make it well-suited to penetrate the epidermal barrier for topical applications .

Result of Action

The result of imiquimod’s action is the induction of pro-inflammatory cytokines, chemokines, and other mediators leading to the activation of antigen-presenting cells and other components of innate immunity . This eventually leads to a profound T-helper (Th1)-weighted antitumoral cellular immune response . Moreover, imiquimod induces apoptosis of tumor cells at higher concentrations .

Action Environment

The action environment of this compound is primarily the skin, where it is topically applied

Safety and Hazards

Imiquimod hydrochloride should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Biochemical Analysis

Biochemical Properties

Imiquimod hydrochloride interacts with various biomolecules, primarily Toll-like receptor 7 (TLR7) . This interaction triggers a cascade of biochemical reactions, leading to the production of pro-inflammatory cytokines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the production and secretion of pro-inflammatory cytokines, which consecutively induce a profound tumor-directed cellular immune response .

Molecular Mechanism

The mechanism of action of this compound is through the stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . It does not have direct antiviral activity .

Temporal Effects in Laboratory Settings

This compound is stable in all except oxidizing conditions where it degrades into a more polar molecule in a hydrogen peroxide (H2O2) concentration-dependent manner . Therefore, it is important to store it properly to maintain its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study using female C57BL/6 mice, it was found that dosages of 0.1–1mg/kg induced dose-dependent protection .

Metabolic Pathways

This interaction triggers a cascade of biochemical reactions, leading to the production of pro-inflammatory cytokines .

Transport and Distribution

Given its role as a TLR7 agonist, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a TLR7 agonist, it is likely that it is localized to compartments or organelles where TLR7 is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Imiquimod Hydrochloride involves several steps starting from 4-hydroxyquinoline. The process includes nitrification to obtain 3-nitro-4-hydroxyquinoline, followed by chlorination and amination to produce 3-nitro-4-isobutyl amine quinoline. This intermediate undergoes hydrogenation to yield 3-amino-4-isobutyl amine quinoline, which is then cyclized, oxidized, and ammoniated to form the crude product of Imiquimod. Finally, the crude product is converted to its hydrochloride salt and purified .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yield and purity. The process is designed to be efficient with fewer reaction steps, mild reaction conditions, and minimal waste production. The final product is highly pure, with a purity level exceeding 99.7% .

Chemical Reactions Analysis

Types of Reactions: Imiquimod Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under most conditions but degrades in the presence of strong oxidizing agents like hydrogen peroxide .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include intermediates like 3-nitro-4-hydroxyquinoline and 3-amino-4-isobutyl amine quinoline, leading to the final product, this compound .

Comparison with Similar Compounds

Imiquimod Hydrochloride is part of a class of compounds known as imidazoquinolines. Similar compounds include:

Uniqueness: this compound is unique in its specific activation of toll-like receptor 7, leading to a robust immune response without directly targeting the virus or cancer cells. This indirect mechanism of action makes it a versatile and effective treatment for various dermatological conditions .

Properties

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKLRAHQVIHCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of acetyl chloride (0.15 mL, 2 mmol) in ethanol (2 mL) was added to a solution of 5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile (0.13 g) in ethanol (5 mL). The mixture was heated at reflux for two hours and allowed to cool to ambient temperature. The volume of the mixture was decreased to 2 mL by concentrating under reduced pressure. A solid was present, and the remaining liquid was decanted away from the solid, which was washed with diethyl ether (2×2 mL) and dried overnight in a vacuum oven at room temperature to provide 0.035 g (23% for Example 19 and Example 20 combined) of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride as a beige solid, mp>265° C.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.